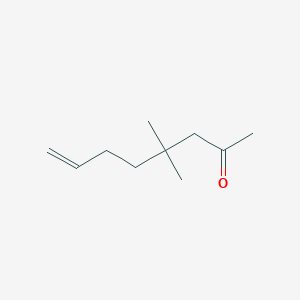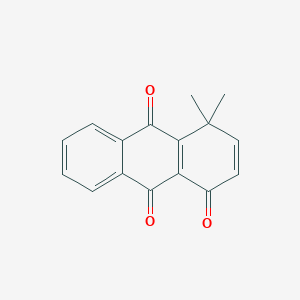phosphanium chloride CAS No. 139549-58-9](/img/structure/B14269078.png)
[(1,3-Benzoxazol-2-yl)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Benzoxazol-2-yl)methylphosphanium chloride is an organic compound that features a benzoxazole ring fused with a triphenylphosphonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)methylphosphanium chloride typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with triphenylphosphine and a halogenating agent such as phosphorus trichloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Benzoxazol-2-yl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
(1,3-Benzoxazol-2-yl)methylphosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mecanismo De Acción
The mechanism of action of (1,3-Benzoxazol-2-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (1,3-Benzoxazol-2-yl)methyl]triphenylphosphonium bromide
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamides
Uniqueness
(1,3-Benzoxazol-2-yl)methylphosphanium chloride is unique due to its combination of a benzoxazole ring and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
139549-58-9 |
|---|---|
Fórmula molecular |
C26H21ClNOP |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
1,3-benzoxazol-2-ylmethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H21NOP.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)28-26;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
BWHMPPWGQMPESF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


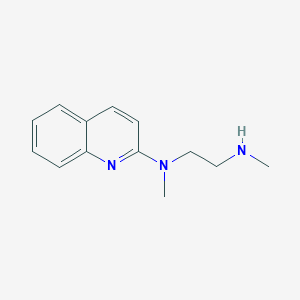

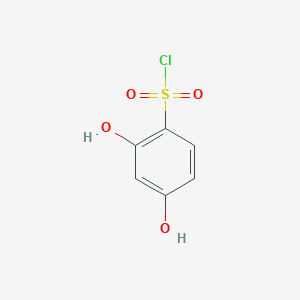
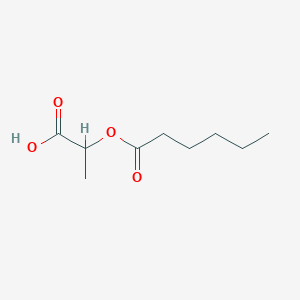
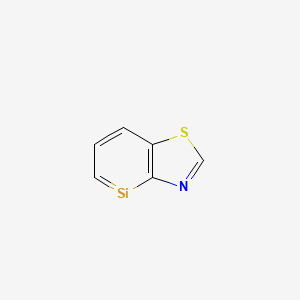
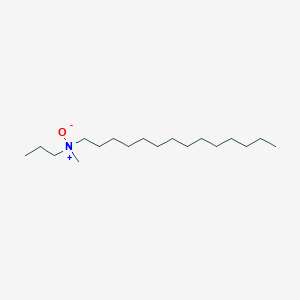
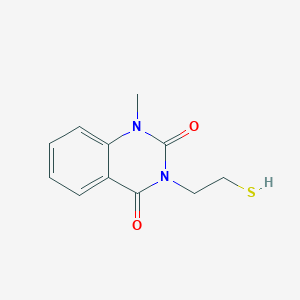
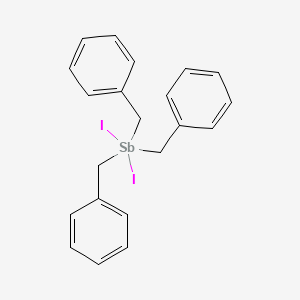
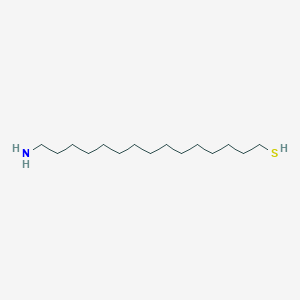
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
